4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide
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Overview
Description
4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds .
Mechanism of Action
Target of Action
The compound 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide, also known as N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide, primarily targets bacterial strains . It has shown promising activity against Staphylococcus aureus . The compound’s role is to inhibit the growth of these bacteria, making it a potential candidate for antibacterial therapy .
Mode of Action
The interaction of this compound with its targets results in the inhibition of bacterial growth It is known that the compound exhibits bactericidal activity, indicating that it may interfere with essential bacterial processes .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound interferes with pathways essential for bacterial survival . The downstream effects of this interference could include the disruption of bacterial cell wall synthesis, protein production, or DNA replication.
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the potential elimination of bacterial strains . The compound has shown bactericidal activity against Staphylococcus aureus, indicating that it can kill these bacteria rather than merely inhibiting their growth .
Preparation Methods
The synthesis of 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide involves multiple steps, typically starting with the preparation of the thiazole ring. The thiazole ring is a heterocyclic organic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The synthetic route often involves the reaction of a quinoline derivative with a thiazole derivative under specific conditions to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antitumor and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antitumor drug.
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-18(24-16-9-3-6-14-7-4-12-22-19(14)16)11-5-13-23-20(27)21-25-15-8-1-2-10-17(15)28-21/h1-4,6-10,12H,5,11,13H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZRLVRLYGFUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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